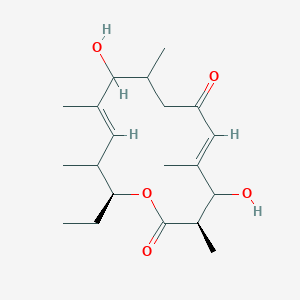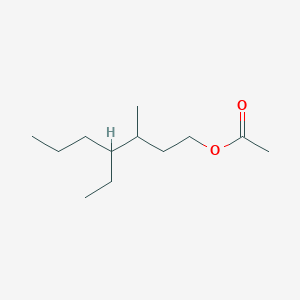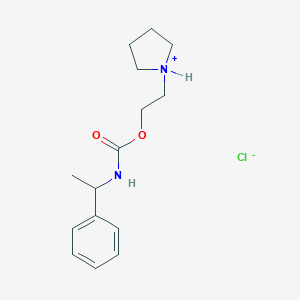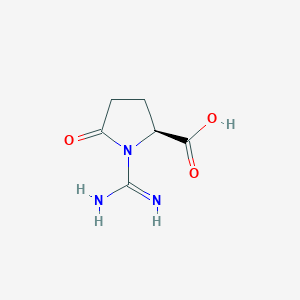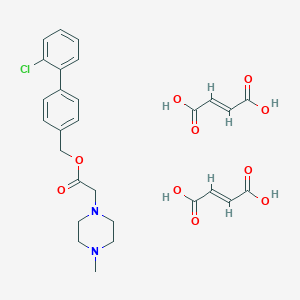
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate, also known as MCL-1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound is a potent inhibitor of MCL-1, which is an anti-apoptotic protein that is overexpressed in many types of cancer cells.
Aplicaciones Científicas De Investigación
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by selectively inhibiting the anti-apoptotic function of this compound. This compound has been tested in various cancer cell lines, including leukemia, lymphoma, and solid tumors, and has shown promising results in preclinical studies.
Mecanismo De Acción
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor works by binding to the BH3-binding groove of this compound, which is a critical site for its anti-apoptotic function. This binding prevents the interaction of this compound with pro-apoptotic proteins, such as BAK and BIM, leading to the activation of the apoptotic pathway and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis in cancer cells in a dose-dependent manner. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as ABT-737 and ABT-263, which target other anti-apoptotic proteins. In addition, this compound inhibitor has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor is its specificity for this compound, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the development of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor. One direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor. Furthermore, the combination of this compound inhibitor with other chemotherapeutic agents may enhance its therapeutic potential in cancer therapy. Finally, the development of this compound inhibitor as a targeted therapy for specific types of cancer, such as leukemia and lymphoma, is an area of active research.
Métodos De Síntesis
The synthesis of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor involves the reaction of 4-bromo-2'-chlorobiphenyl with 4-methylpiperazine in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with acetic anhydride to form the acetoxymethyl derivative. Finally, the maleic acid salt of the compound is obtained by reacting the acetoxymethyl derivative with maleic acid in ethanol.
Propiedades
Número CAS |
109523-90-2 |
|---|---|
Fórmula molecular |
C28H31ClN2O10 |
Peso molecular |
591 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(4-methylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C20H23ClN2O2.2C4H4O4/c1-22-10-12-23(13-11-22)14-20(24)25-15-16-6-8-17(9-7-16)18-4-2-3-5-19(18)21;2*5-3(6)1-2-4(7)8/h2-9H,10-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
TXRGUYWDTUOMMG-LVEZLNDCSA-N |
SMILES isomérico |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)

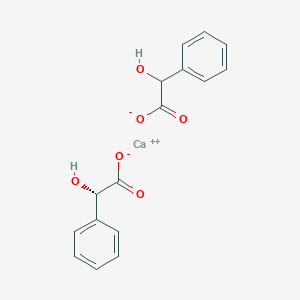
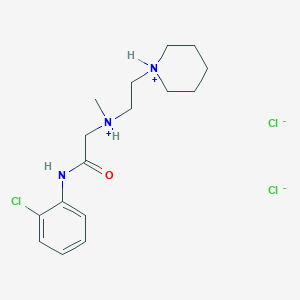


![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)
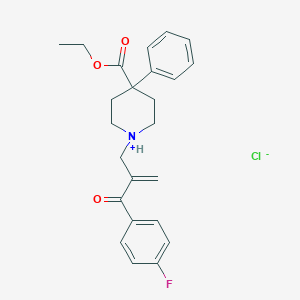

![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
